molecular formula C9H14N2 B13972672 3-Isopropyl-5-methylpyridin-4-amine

3-Isopropyl-5-methylpyridin-4-amine

Cat. No.: B13972672
M. Wt: 150.22 g/mol
InChI Key: YIULDDACIAISJK-UHFFFAOYSA-N
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Description

3-Isopropyl-5-methylpyridin-4-amine: is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of an isopropyl group at the third position, a methyl group at the fifth position, and an amine group at the fourth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Method 1: One common method for synthesizing 3-Isopropyl-5-methylpyridin-4-amine involves the reaction of 3-amino-5-methylpyridine with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures.

    Method 2: Another approach involves the Suzuki-Miyaura cross-coupling reaction. This method uses 5-bromo-2-methylpyridin-3-amine and an isopropylboronic acid derivative in the presence of a palladium catalyst and a base like potassium phosphate.

Industrial Production Methods:

  • Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes with optimization for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Isopropyl-5-methylpyridin-4-amine can undergo oxidation reactions to form corresponding N-oxides. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form various derivatives, such as secondary amines, using reducing agents like lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Secondary amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry:

Biology:

  • The compound has potential applications in the development of biologically active molecules, including enzyme inhibitors and receptor modulators.

Medicine:

  • It is investigated for its potential use in medicinal chemistry for the development of new therapeutic agents, particularly those targeting neurological disorders and inflammatory diseases.

Industry:

  • In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-Isopropyl-5-methylpyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, derivatives of this compound have been studied as potassium channel blockers, where they bind to voltage-gated potassium channels and inhibit ion flow, thereby modulating neuronal activity . The exact pathways and molecular interactions depend on the specific derivative and its intended application.

Comparison with Similar Compounds

  • 2-Isopropyl-4-methylpyridin-3-amine
  • 3-Fluoro-5-methylpyridin-4-amine
  • 4-Aminopyridine

Comparison:

3-Isopropyl-5-methylpyridin-4-amine stands out due to its unique combination of substituents, which confer specific chemical and biological properties that are valuable in various research and industrial applications.

Properties

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

3-methyl-5-propan-2-ylpyridin-4-amine

InChI

InChI=1S/C9H14N2/c1-6(2)8-5-11-4-7(3)9(8)10/h4-6H,1-3H3,(H2,10,11)

InChI Key

YIULDDACIAISJK-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CC(=C1N)C(C)C

Origin of Product

United States

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